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Compound of Interest

Compound Name: Tributylammonium chloride

Cat. No.: B1219575 Get Quote

Tributylammonium Chloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure,

synthesis, and characterization of tributylammonium chloride. The information is curated to

support researchers, scientists, and professionals in drug development in understanding and

utilizing this compound effectively.

Core Chemical Properties and Structure
Tributylammonium chloride, with the chemical formula C₁₂H₂₈ClN, is the salt formed from the

tertiary amine, tributylamine, and hydrochloric acid.[1] It is a hygroscopic, white to off-white

crystalline solid at room temperature.[1] This compound is readily soluble in polar solvents such

as water and methanol.[1][2]

Physicochemical Data
A summary of the key physicochemical properties of tributylammonium chloride is presented

in the table below for easy reference and comparison.
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Property Value Reference(s)

Molecular Formula C₁₂H₂₈ClN [2][3]

Molecular Weight 221.81 g/mol [3][4]

CAS Number 6309-30-4 [3]

Appearance
White to off-white crystalline

solid
[1]

Melting Point -70 °C [3]

Boiling Point 216.5 °C [3]

Solubility

Good solubility in polar

solvents (e.g., water,

methanol)

[1][2]

LogP 4.49070 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 9 [3]

Exact Mass 221.1910276 [3]

Complexity 72.1 [3]

Chemical Structure
The structure of tributylammonium chloride consists of a central nitrogen atom bonded to

three butyl groups and one hydrogen atom, forming a tributylammonium cation. This cation is

ionically bonded to a chloride anion.
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Caption: Chemical structure of tributylammonium chloride.
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Experimental Protocols
Detailed methodologies for the synthesis and characterization of tributylammonium chloride
are provided below. These protocols are designed to be clear and reproducible for researchers.

Synthesis of Tributylammonium Chloride
Tributylammonium chloride is synthesized via the acid-base reaction between tributylamine

and hydrochloric acid.[1]

Reactants

ProductTributylamine
(C₁₂H₂₇N)

Tributylammonium Chloride
(C₁₂H₂₈ClN)

+ HCl
in Diethyl Ether, 0°C

Hydrochloric Acid
(HCl)

Click to download full resolution via product page

Caption: Formation of tributylammonium chloride.

Materials:

Tributylamine

Concentrated Hydrochloric Acid (HCl)

Anhydrous Diethyl Ether

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath
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Büchner funnel and filter flask

Vacuum source

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve tributylamine in

anhydrous diethyl ether.

Cool the flask in an ice bath to 0 °C.

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the

stirred solution using a dropping funnel. A white precipitate will form.

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30

minutes.[3]

Collect the white precipitate by vacuum filtration using a Büchner funnel.

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting

materials.

Dry the purified tributylammonium chloride under vacuum to remove residual solvent.

Purification by Recrystallization
For applications requiring high purity, tributylammonium chloride can be further purified by

recrystallization.

Materials:

Crude tributylammonium chloride

Acetone

Diethyl ether

Erlenmeyer flasks
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Heating mantle or hot plate

Ice bath

Procedure:

Dissolve the crude tributylammonium chloride in a minimal amount of hot acetone.

If any insoluble impurities are present, perform a hot filtration to remove them.

Allow the hot solution to cool slowly to room temperature.

To induce further crystallization, add diethyl ether dropwise until the solution becomes

slightly cloudy.

Cool the flask in an ice bath to maximize the yield of crystals.

Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl

ether.

Dry the crystals under vacuum.

Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and assess the purity of the synthesized

compound.

¹H NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Filter the solution into a 5 mm

NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

Pulse Program: Standard single-pulse experiment.
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Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the protons of

the butyl chains and the N-H proton. The chemical shift of the N-H proton can be broad

and its position is dependent on the solvent and concentration.[5]

¹³C NMR Spectroscopy:

Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent.

Instrument Parameters (Typical for a 100 MHz spectrometer):

Pulse Program: Standard proton-decoupled experiment.

Number of Scans: 1024-4096

Relaxation Delay: 2 seconds

Spectral Width: 0 to 200 ppm

Expected Signals: The ¹³C NMR spectrum will show distinct peaks for the four unique

carbon atoms in the butyl groups.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method for Hygroscopic Solids):

Thoroughly grind 1-2 mg of the dried sample with approximately 100-200 mg of dry KBr

powder in an agate mortar. Due to the hygroscopic nature of both the sample and KBr, this

should be done in a dry atmosphere (e.g., a glove box or under a nitrogen blanket) if

possible.[6]
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Place the mixture into a pellet die and press under high pressure to form a transparent or

translucent pellet.

Place the pellet in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Expected Absorptions: The IR spectrum will show characteristic absorption bands for C-H

stretching and bending vibrations of the alkyl chains, and a broad N-H stretching band

characteristic of an ammonium salt.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. Electrospray ionization (ESI) is a suitable technique for analyzing quaternary

ammonium salts.

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrument Parameters (ESI-MS):

Ionization Mode: Positive ion mode is typically used to detect the tributylammonium cation.

Capillary Voltage: ~3-4 kV

Nebulizing Gas: Nitrogen

Drying Gas Temperature: 250-350 °C

Expected Ion: The mass spectrum should show a prominent peak corresponding to the

tributylammonium cation [(C₄H₉)₃NH]⁺ at m/z 186.22. Fragmentation patterns may be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


observed depending on the instrument conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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